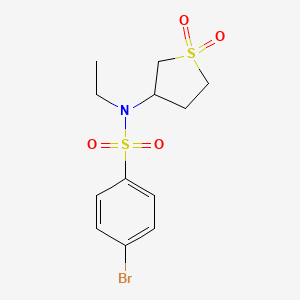

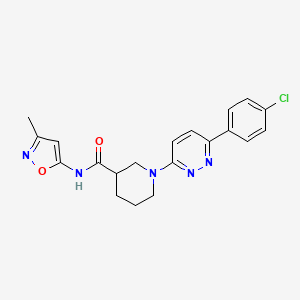

![molecular formula C23H23FN6O2 B2970086 N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251594-81-6](/img/structure/B2970086.png)

N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiasthma Agents

The synthesis and evaluation of triazolo[1,5-c]pyrimidines, related to the core structure of the specified compound, have shown potential as antiasthma agents. These compounds were identified as mediator release inhibitors, suggesting their utility in managing asthma by controlling inflammatory responses (Medwid et al., 1990).

Diagnostic Imaging

Radiolabeled compounds, including those based on pyrazolo[1,5-a]pyrimidineacetamides, have been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research points to applications in diagnostic imaging, particularly in identifying inflammation and neurodegeneration (Dollé et al., 2008).

Molecular Probes

Compounds based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin scaffolds, such as SCH 442416, have been developed as selective antagonists for the human A2A adenosine receptor. These molecular probes are instrumental in studying various physiological and pathological processes, including those related to cardiovascular diseases and neurodegenerative disorders (Kumar et al., 2011).

Insecticidal Compounds

The synthesis of heterocycles incorporating thiadiazole and pyrimidine moieties, related to the chemical structure of the specified compound, has shown insecticidal activity against pests like the cotton leafworm. This application is crucial for agricultural pest management, indicating the potential for developing new insecticides (Fadda et al., 2017).

Antitumor and Antimicrobial Activities

Enaminones used as building blocks for synthesizing substituted pyrazoles have been studied for their antitumor and antimicrobial activities. This research underscores the therapeutic potential of compounds with similar chemical frameworks in treating cancer and infections (Riyadh, 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme imidazoleglycerol-phosphate dehydratase , which is a product of the HIS3 gene . This enzyme plays a crucial role in the sixth step of histidine production .

Mode of Action

The compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

The inhibition of imidazoleglycerol-phosphate dehydratase disrupts the histidine biosynthesis pathway . This can have downstream effects on various biological processes that rely on histidine, including protein synthesis and cellular growth.

Result of Action

The inhibition of imidazoleglycerol-phosphate dehydratase by this compound can lead to a decrease in histidine production . This can affect protein synthesis and cellular growth, potentially leading to cytotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility suggests it may be more effective in aqueous environments or in the presence of certain organic solvents . .

Analyse Biochimique

Biochemical Properties

Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(2-ethylphenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is not well-defined. It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O2/c1-4-16-7-5-6-8-19(16)27-21(31)13-29-23(32)30-20(28-29)12-15(3)25-22(30)26-17-9-10-18(24)14(2)11-17/h5-12H,4,13H2,1-3H3,(H,25,26)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLTQCHNHVKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

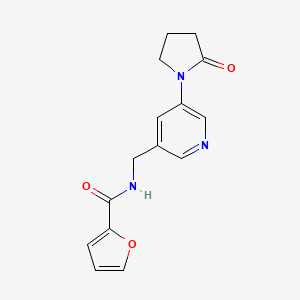

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)

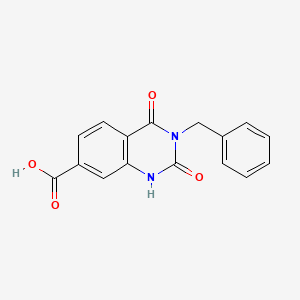

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2970009.png)

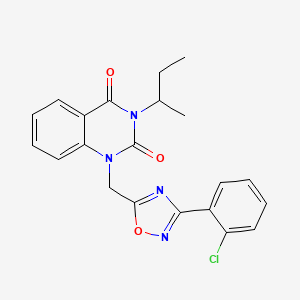

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-2,3-dihydro-1H-indole](/img/structure/B2970012.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one](/img/structure/B2970014.png)

![3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine](/img/structure/B2970016.png)

![4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2970018.png)

![diethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2970020.png)